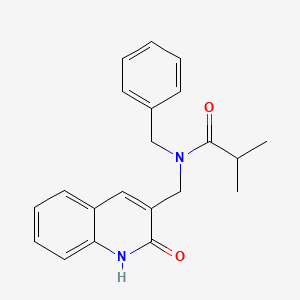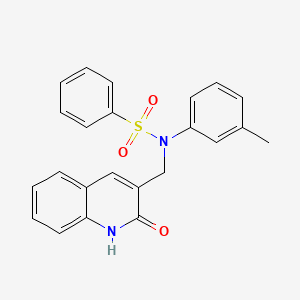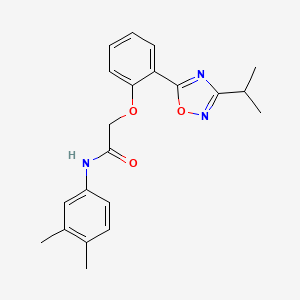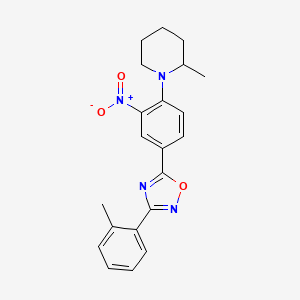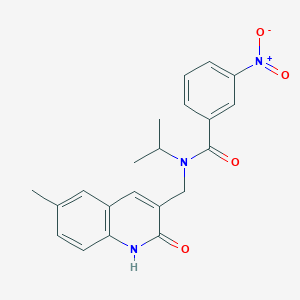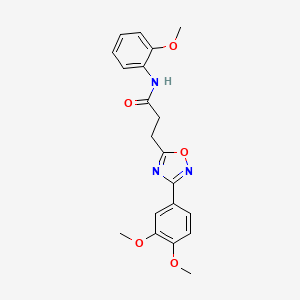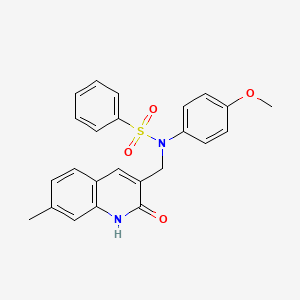
N-(2-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPOP and is known to possess several unique properties that make it an ideal candidate for use in various studies.
作用機序
The mechanism of action of CPOP is not yet fully understood. However, several studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in various cellular processes. This inhibition may result in the suppression of certain cellular pathways, leading to the observed effects of the compound.
Biochemical and Physiological Effects
CPOP has been shown to possess several biochemical and physiological effects. For example, the compound has been shown to possess anti-inflammatory properties and may act as an antioxidant. Additionally, CPOP has been shown to possess neuroprotective properties and may help to prevent the development of certain neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using CPOP in lab experiments is its unique properties. The compound possesses several properties that make it an ideal candidate for use in various studies. Additionally, the synthesis of CPOP is relatively straightforward, making it easy to obtain in large quantities.
However, there are also some limitations associated with the use of CPOP in lab experiments. For example, the compound may be toxic in certain concentrations, and care must be taken to ensure that it is handled safely. Additionally, the mechanism of action of CPOP is not yet fully understood, making it difficult to interpret the results of certain studies.
将来の方向性
There are several future directions that could be explored in the study of CPOP. For example, further research could be carried out to elucidate the mechanism of action of the compound. Additionally, the potential applications of CPOP in the treatment of various diseases could be further explored. Finally, the synthesis of analogs of CPOP could be carried out in order to investigate the structure-activity relationship of the compound.
合成法
The synthesis of CPOP involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of several reagents and solvents, including 2-chlorobenzylamine, 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and pyridine-2-amine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques, including column chromatography.
科学的研究の応用
CPOP has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess several unique properties that make it an ideal candidate for use in various studies. For example, CPOP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-27-16-10-8-14(9-11-16)19-25-21(28-26-19)17-6-4-12-23-20(17)24-13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWDRVDOYEMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

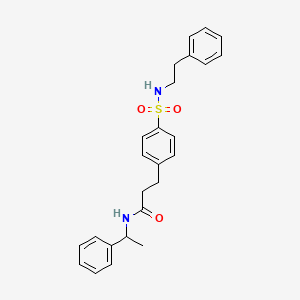

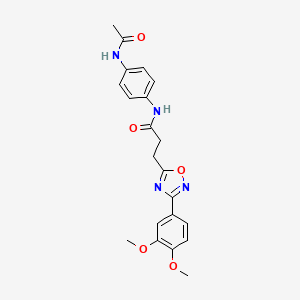
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

